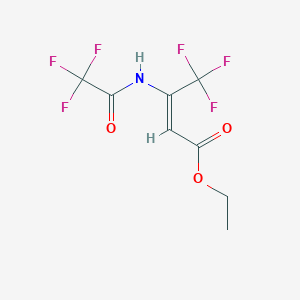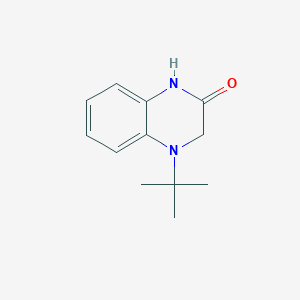![molecular formula C25H27N3O3 B2415504 N-(2-Oxo-9-oxa-1-azatricyclo[10.4.0.0<sup>3,8</sup>]hexadeca-3,5,7-trien-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamid CAS No. 1286705-89-2](/img/structure/B2415504.png)
N-(2-Oxo-9-oxa-1-azatricyclo[10.4.0.03,8]hexadeca-3,5,7-trien-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-indol-3-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes an indole ring, a pyridobenzoxazocine core, and an acetamide group
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-1H-indol-3-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is consistent with that of colchicine, a well-known inhibitor of tubulin polymerization .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a critical process in cell division . This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from dividing . The compound’s effect on these biochemical pathways can lead to cell apoptosis, or programmed cell death .
Result of Action
The compound’s inhibition of tubulin polymerization and disruption of cell division result in potent antiproliferative activities against various cancer cell lines . For instance, one study found that a similar compound exhibited potent activities against HeLa, MCF-7, and HT-29 cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the construction of the pyridobenzoxazocine core. The final step involves the acylation of the intermediate compound to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-methylindol-3-yl)-4-oxo-4-phenylbutanoic acid: This compound shares the indole ring but has a different core structure and functional groups.
1-methylindole-3-carboxaldehyde: Another indole derivative with distinct functional groups and applications.
N-(1-methylindol-3-yl)acetamide: Similar in structure but lacks the pyridobenzoxazocine core.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide is unique due to its combination of the indole ring, pyridobenzoxazocine core, and acetamide group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-27-16-17(20-7-2-3-8-22(20)27)14-24(29)26-18-9-10-23-21(15-18)25(30)28-12-5-4-6-19(28)11-13-31-23/h2-3,7-10,15-16,19H,4-6,11-14H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKGMNXNYKJMAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCCC5CCCCN5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2415426.png)
![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2415428.png)
![6-ethyl 3-methyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415429.png)


![2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2415434.png)

![(E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2415437.png)

![4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid](/img/structure/B2415440.png)
![1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2415441.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2415444.png)
